10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an acridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate hydrazone, which is then subjected to cyclization reactions to form the final acridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The acridinone core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its antioxidant properties could be attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethoxyphenyl derivatives: These compounds share the phenolic and methoxy functional groups.
Acridinone derivatives: Compounds with similar acridinone cores but different substituents.
Uniqueness
10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its combination of a dioxolo ring and an acridinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21NO6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C22H21NO6/c1-26-18-6-11(7-19(27-2)22(18)25)20-12-8-16-17(29-10-28-16)9-14(12)23-13-4-3-5-15(24)21(13)20/h6-9,20,23,25H,3-5,10H2,1-2H3 |
InChI Key |
DUGLINPNJWYLND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=CC4=C(C=C3NC5=C2C(=O)CCC5)OCO4 |
Origin of Product |
United States |
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